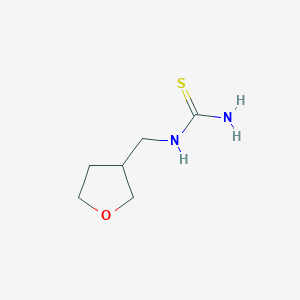
1-((Tetrahydrofuran-3-yl)methyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((Tetrahydrofuran-3-yl)methyl)thiourea is an organosulfur compound characterized by the presence of a thiourea group attached to a tetrahydrofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Tetrahydrofuran-3-yl)methyl)thiourea typically involves the reaction of tetrahydrofuran-3-ylmethylamine with thiocyanate or isothiocyanate under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent medium, with the temperature and pH carefully monitored to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process often includes steps such as purification through recrystallization or chromatography to achieve high purity levels required for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 1-((Tetrahydrofuran-3-yl)methyl)thiourea undergoes several types of chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products:
Wissenschaftliche Forschungsanwendungen
1-((Tetrahydrofuran-3-yl)methyl)thiourea has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound exhibits biological activity, making it a candidate for studies in drug development and enzyme inhibition.
Medicine: Research has shown potential anticancer, antibacterial, and antiviral properties, leading to its investigation as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 1-((Tetrahydrofuran-3-yl)methyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and other interactions with active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including enzyme inhibition and receptor modulation .
Vergleich Mit ähnlichen Verbindungen
- 1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea
- 1,3-Bis(2,6-dimethylphenyl)thiourea
- Thiazolidine derivatives
Comparison: 1-((Tetrahydrofuran-3-yl)methyl)thiourea is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .
Eigenschaften
Molekularformel |
C6H12N2OS |
|---|---|
Molekulargewicht |
160.24 g/mol |
IUPAC-Name |
oxolan-3-ylmethylthiourea |
InChI |
InChI=1S/C6H12N2OS/c7-6(10)8-3-5-1-2-9-4-5/h5H,1-4H2,(H3,7,8,10) |
InChI-Schlüssel |
GTBLRAFIQUPMBF-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC1CNC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


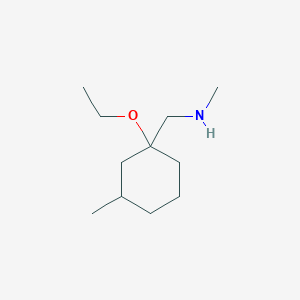

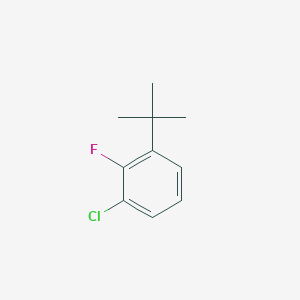
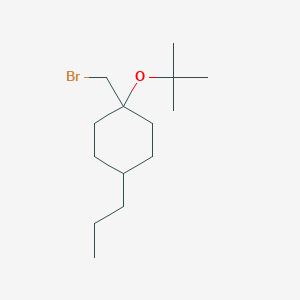
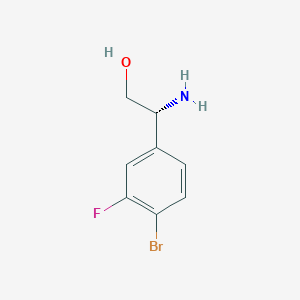
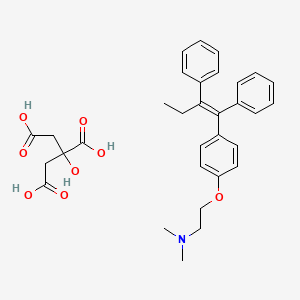

![methyl (2S)-2-amino-2-[3-fluoro-4-(trifluoromethyl)phenyl]acetate;hydrochloride](/img/structure/B13643813.png)
![3,4-diphenyl-N-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B13643820.png)

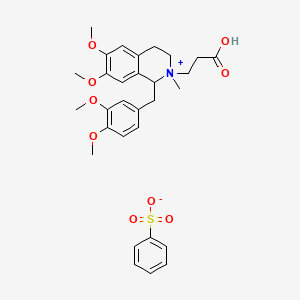


![2-(3,4-Dihydro-2h-benzo[b][1,4]dioxepin-7-yl)propanoic acid](/img/structure/B13643838.png)
